4,4'-methanediylbis{N-[(E)-(4-ethoxyphenyl)methylidene]aniline}
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Overview
Description
(E)-1-(4-ETHOXYPHENYL)-N-[4-({4-[(E)-[(4-ETHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]METHANIMINE is a complex organic compound characterized by its unique structure, which includes ethoxyphenyl groups and methanimine linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-ETHOXYPHENYL)-N-[4-({4-[(E)-[(4-ETHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]METHANIMINE typically involves a multi-step process. The initial step often includes the formation of the ethoxyphenyl groups through an ethoxylation reaction. This is followed by the formation of the methanimine linkage through a condensation reaction between an aldehyde and an amine. The reaction conditions usually require a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-ETHOXYPHENYL)-N-[4-({4-[(E)-[(4-ETHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]METHANIMINE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to form stable complexes with proteins makes it useful in biochemical assays.
Medicine
In medicine, this compound has potential applications as a therapeutic agent due to its ability to interact with specific molecular targets. Research is ongoing to explore its efficacy in treating various diseases.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and nanomaterials. Its unique properties make it suitable for applications in electronics and photonics.
Mechanism of Action
The mechanism of action of (E)-1-(4-ETHOXYPHENYL)-N-[4-({4-[(E)-[(4-ETHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]METHANIMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride.
Steviol glycoside: Compounds responsible for the sweet taste of Stevia leaves.
Uniqueness
(E)-1-(4-ETHOXYPHENYL)-N-[4-({4-[(E)-[(4-ETHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]METHANIMINE is unique due to its specific ethoxyphenyl and methanimine structure, which imparts distinct chemical and biological properties. Unlike dichloroaniline, which is primarily used in dye and herbicide production, this compound has broader applications in various scientific fields.
Properties
Molecular Formula |
C31H30N2O2 |
---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-N-[4-[[4-[(4-ethoxyphenyl)methylideneamino]phenyl]methyl]phenyl]methanimine |
InChI |
InChI=1S/C31H30N2O2/c1-3-34-30-17-9-26(10-18-30)22-32-28-13-5-24(6-14-28)21-25-7-15-29(16-8-25)33-23-27-11-19-31(20-12-27)35-4-2/h5-20,22-23H,3-4,21H2,1-2H3 |
InChI Key |
CGQCQOIWXVLWET-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CC3=CC=C(C=C3)N=CC4=CC=C(C=C4)OCC |
Origin of Product |
United States |
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